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Compound of Interest

Compound Name:

(4-

Fluorophenylethynyl)trimethylsilan

e

Cat. No.: B161052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, (4-Fluorophenylethynyl)trimethylsilane. The information

presented herein is crucial for the identification, characterization, and quality control of this

compound in research and development settings. This document details nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of (4-Fluorophenylethynyl)trimethylsilane.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.45 Multiplet 2H
Aromatic CH (ortho to

F)

~7.00 Multiplet 2H
Aromatic CH (meta to

F)

~0.25 Singlet 9H Si(CH₃)₃

Note: The chemical shifts for the aromatic protons are approximate and their coupling patterns

are complex due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Predicted)

Chemical Shift (δ) ppm Assignment

~162.5 (d, ¹JCF ≈ 250 Hz) Aromatic C-F

~133.5 (d, ³JCF ≈ 8 Hz) Aromatic CH (ortho to F)

~119.0 (d, ⁴JCF ≈ 3 Hz) Aromatic C-C≡

~115.5 (d, ²JCF ≈ 22 Hz) Aromatic CH (meta to F)

~104.5 -C≡C-Si

~93.0 -C≡C-Si

~0.0 Si(CH₃)₃

Note: The predicted ¹³C NMR data is based on computational models and data from structurally

similar compounds. The values for the fluorinated aromatic ring will appear as doublets due to

carbon-fluorine coupling, with approximate coupling constants (J) provided.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2960 Medium-Strong C-H stretch (in Si(CH₃)₃)

~2160 Strong C≡C stretch (alkyne)

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong Si-C stretch (in Si(CH₃)₃)

~1225 Strong C-F stretch (aromatic)

~840 Strong
Si-C stretch and CH₃ rock (in

Si(CH₃)₃)

Mass Spectrometry (MS) Data
Table 4: Key Mass Spectrometry Fragments (Electron Ionization - EI)

m/z Relative Intensity Assignment

192 Moderate [M]⁺ (Molecular Ion)

177 High [M - CH₃]⁺

73 High [Si(CH₃)₃]⁺

Note: The molecular ion peak at m/z 192 is expected, with the base peak likely corresponding

to the loss of a methyl group ([M-15]⁺) at m/z 177. The trimethylsilyl cation at m/z 73 is also a

characteristic and abundant fragment.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the available

instrumentation.

NMR Spectroscopy
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¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer. The sample is prepared by dissolving approximately 5-10 mg of (4-
Fluorophenylethynyl)trimethylsilane in about 0.6 mL of deuterated chloroform (CDCl₃),

which also serves as the internal lock. A small amount of tetramethylsilane (TMS) can be added

as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, proton

decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer

equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid

sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range

of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal

is recorded prior to the sample measurement.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The

compound is separated from the solvent and any impurities on a capillary column (e.g., a 30 m

non-polar column) before entering the mass spectrometer. The EI source is typically operated

at 70 eV.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (4-Fluorophenylethynyl)trimethylsilane.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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